(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate
Description
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Properties
IUPAC Name |
[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4S/c1-13-3-5-15(6-4-13)22(24)25-16-7-8-17-18(11-16)26-19(21(17)23)12-20-14(2)9-10-27-20/h3-12H,1-2H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPSQMNEXOPYLF-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CS4)C)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CS4)C)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate is a complex organic compound belonging to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound includes a benzofuran core and a thiophene moiety, contributing to its potential bioactivity. The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈O₄S |
| Molecular Weight | 342.41 g/mol |
| CAS Number | 929413-54-7 |
Synthesis
The synthesis typically involves multi-step organic reactions, including the condensation of 3-methylthiophene derivatives with benzofuran precursors under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, followed by various oxidation or reduction steps to achieve desired functional groups.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effective inhibition against various bacterial strains. For instance, a study reported a minimum inhibitory concentration (MIC) of 50 µg/mL against common pathogens .
Anticancer Properties
The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in vitro, indicating its potential as an anti-inflammatory agent .
The biological effects of this compound are likely mediated through interactions with specific molecular targets. It may bind to enzymes or receptors involved in key signaling pathways, thereby modulating their activity. The exact molecular targets remain to be fully elucidated but are under investigation in ongoing research .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various benzofuran derivatives found that (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In another research effort focusing on anticancer properties, the compound was tested against multiple cancer cell lines. Results indicated that it inhibited cell growth effectively with IC50 values ranging from 5 to 15 µM across different cell types, showcasing its potential for further development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
